molecular formula C8H9FN2O4S B8732466 N-(4-fluoro-3-nitrophenyl)ethanesulfonamide CAS No. 143701-85-3

N-(4-fluoro-3-nitrophenyl)ethanesulfonamide

Cat. No. B8732466
M. Wt: 248.23 g/mol
InChI Key: OAAJLOHCGJYHJG-UHFFFAOYSA-N
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Patent
US05416236

Procedure details

A mixture of 63.1 g (1.13 mol) of iron powder and 120 ml of an aqueous solution of 5% acetic acid was heated to 80° C., and a mixed solution of 28.0 g (0.113 mol) of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide, 116 ml of acetic acid and 116 ml of ethyl acetate was slowly added dropwise to the resultant mixture. After the reaction was continued for 3 hours, the insolubles were filtered out and washed with ethyl acetate. Thereafter the filtrate was distilled to remove the solvent, and the product was dissolved in ethyl acetate and washed with saturated sodium hydrogencarbonate, water and saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 22.0 g of the objective product (yield: 89%) in the form of light yellow crystals.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
63.1 g
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[F:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH2:16][CH3:17])(=[O:15])=[O:14])=[CH:8][C:7]=1[N+:18]([O-])=O>[Fe].C(OCC)(=O)C>[NH2:18][C:7]1[CH:8]=[C:9]([NH:12][S:13]([CH2:16][CH3:17])(=[O:15])=[O:14])[CH:10]=[CH:11][C:6]=1[F:5]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)CC)[N+](=O)[O-]
Name
Quantity
116 mL
Type
reactant
Smiles
C(C)(=O)O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
116 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
aqueous solution
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
63.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insolubles were filtered out
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
Thereafter the filtrate was distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium hydrogencarbonate, water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain the crude product (crystals)
WASH
Type
WASH
Details
The crude product was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C=CC1F)NS(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.